molecular formula C17H15NO4 B6353020 (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 77264-46-1

(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6353020
CAS No.: 77264-46-1
M. Wt: 297.30 g/mol
InChI Key: PCBWWLBUVIBWNW-IZZDOVSWSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in biomedical and materials science research. This compound is provided with a minimum purity of 95% and is for Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. In biological research, chalcones with structural similarities have demonstrated potent anti-inflammatory properties. Specifically, studies on related compounds have shown that they can suppress the inflammatory response in RAW 264.7 macrophage cells induced by Lipopolysaccharide (LPS) by inhibiting the NF-κB signaling pathway . This central mechanism involves the suppression of pro-inflammatory mediators, positioning this chalcone as a valuable chemical tool for investigating new anti-inflammatory therapeutics. Beyond its biomedical applications, chalcones of this structural class are extensively investigated in materials science for their promising nonlinear optical (NLO) properties. These D-π-A (Donor-π-Acceptor) type molecules, characterized by an extended π-conjugation system, exhibit high second and third-order nonlinear optical coefficients, making them candidates for applications in photonics, optoelectronic devices, and optical data processing . The compound is a solid and should be handled with appropriate safety precautions. It may cause skin and eye irritation and be harmful if swallowed . Researchers are advised to consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-22-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(12-13)18(20)21/h3-12H,2H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBWWLBUVIBWNW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed aldol addition followed by dehydration. Key steps include:

  • Deprotonation : The base (e.g., NaOH) abstracts an α-hydrogen from 4-ethoxyacetophenone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxyketone intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated ketone.

The reaction’s efficiency depends on the electronic effects of substituents. The nitro group in 3-nitrobenzaldehyde reduces electron density at the carbonyl carbon, slowing nucleophilic attack but favoring dehydration due to conjugation stabilization.

Starting Materials and Reagents

  • 4-Ethoxyacetophenone : Synthesized via Williamson etherification of 4-hydroxyacetophenone with ethyl bromide.

  • 3-Nitrobenzaldehyde : Commercially available or prepared via nitration of benzaldehyde.

  • Base : Aqueous NaOH (1–2 M) or KOH in ethanol.

  • Solvent : Ethanol (95%) or ethanol-water mixtures.

Standard Procedure and Optimization

Procedure :

  • Dissolve 4-ethoxyacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in 20 mL ethanol.

  • Add 20 mL 1 M NaOH dropwise under ice cooling (0–5°C) to minimize side reactions.

  • Stir at room temperature for 12–24 hours.

  • Neutralize with 1 M HCl, filter the precipitate, and recrystallize from ethanol-dimethylformamide (9:1).

Optimization Insights :

  • Temperature : Ice cooling during base addition prevents Cannizzaro reactions of 3-nitrobenzaldehyde.

  • Base Concentration : Excess NaOH (≥2.5 mmol) risks hydrolysis of the ethoxy group; 0.125 mmol NaOH is recommended for nitro-substituted aldehydes.

  • Solvent : Ethanol enhances solubility of intermediates, while DMF improves recrystallization yield.

Yield : 62–91%, depending on stoichiometry and purification.

Alternative Synthesis Approaches

Microwave-Assisted Condensation

Microwave irradiation (100–150 W, 5–10 minutes) accelerates the reaction by enhancing molecular collisions. Reported yields increase to 85–90% with reduced side products.

Solid-State Catalysis

Magnesium oxide (MgO) catalyzes the condensation under solvent-free conditions at 80°C, offering an eco-friendly alternative. However, yields for nitro-substituted chalcones remain lower (50–60%).

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol-DMF (9:1), yielding golden-yellow crystals. Melting points range from 180–182°C.

Spectroscopic Data

  • IR (KBr) :

    • 2987 cm⁻¹ (C-H aliphatic),

    • 2117 cm⁻¹ (C≡C in ethoxy side chain),

    • 1650 cm⁻¹ (conjugated C=O),

    • 1518 cm⁻¹ (asymmetric NO₂ stretch),

    • 1252 cm⁻¹ (C-O of ethoxy group).

  • ¹H NMR (CDCl₃) :

    • δ 7.80 (d, J = 15.6 Hz, 1H, β-olefinic),

    • δ 7.54 (d, J = 15.6 Hz, 1H, α-olefinic),

    • δ 4.46 (s, 2H, OCH₂),

    • δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Challenges and Side Reactions

Competing Pathways

  • Cannizzaro Reaction : 3-Nitrobenzaldehyde undergoes base-induced disproportionation to 3-nitrobenzoic acid and 3-nitrobenzyl alcohol if NaOH exceeds 2.5 mmol.

  • Baeyer-Drewsen Cyclization : Ortho-nitro substituents may lead to indigo derivatives, but meta-substitution avoids this.

Mitigation Strategies

  • Limit NaOH to 0.125–1.0 mmol.

  • Use ice baths during base addition.

  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Scientific Research Applications

Medicinal Chemistry

Chalcones have been extensively studied for their potential therapeutic effects. The applications of (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in medicinal chemistry include:

  • Anticancer Activity : Research indicates that chalcones exhibit cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Chalcones possess antimicrobial activities against bacteria and fungi. The presence of the nitro group in this compound enhances its efficacy against various pathogens .
  • Anti-inflammatory Effects : Some studies suggest that chalcone derivatives can inhibit inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be utilized to synthesize more complex organic compounds through various chemical reactions such as Michael addition and aldol condensation .

Material Science

Chalcones are explored for their utility in material science due to their photophysical properties:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation makes it a candidate for use in OLED technology, contributing to advancements in display technologies .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of various chalcone derivatives on human breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted by the Institute of Chemistry evaluated the antimicrobial properties of several chalcone derivatives, including this compound. The study found that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Properties:
  • (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Compound 1) : Exhibits moderate antibacterial activity due to the hydroxy and methoxy groups, which enhance solubility and hydrogen bonding with bacterial enzymes .
  • (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Compound 2): Replacing the meta-nitro with para-nitro reduces steric hindrance, improving binding to bacterial efflux pumps like NorA in Staphylococcus aureus .
  • AVMNB [(2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one] : Demonstrates synergistic effects with ciprofloxacin against multidrug-resistant S. aureus, attributed to the methoxy group’s lipophilicity enhancing membrane penetration .

However, the absence of a hydroxyl group might reduce hydrogen-bonding interactions with bacterial targets .

Antiviral Activity:
  • PAAPA [N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide]: Exhibits higher affinity for ACE2 due to the electron-rich dimethylamino group, highlighting the role of substituent polarity in target binding .

Structural and Electronic Comparisons

Crystal Packing and Hirshfeld Surfaces:
  • Chalcone1 [(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one] : Extensive C–H⋯O and π–π interactions due to multiple methoxy groups, leading to dense crystal packing .
  • Chalcone2 [(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one] : Ethoxy substituents introduce weaker C–H⋯O interactions but enhance solubility, as seen in Hirshfeld surface analysis .
Nonlinear Optical (NLO) Properties:
  • (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1) : Displays a moderate hyperpolarizability (β) of 4.5 × 10⁻³⁰ esu due to the nitro group’s electron-withdrawing effect .
  • (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2): Higher β value (6.2 × 10⁻³⁰ esu) owing to the push-pull effect between dimethylamino (donor) and nitro (acceptor) groups .

Target Compound: The ethoxy group’s weaker electron donation compared to dimethylamino may result in lower NLO activity, but its bulkiness could enhance thermal stability for optical device applications.

Electrochemical and Reactivity Profiles

  • Global Reactivity Descriptors :
    • (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one : Calculated HOMO-LUMO gap of 3.8 eV, indicating moderate chemical reactivity .
    • 4′-Nitrochalcone [(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one] : Smaller HOMO-LUMO gap (3.2 eV) due to stronger electron withdrawal from the para-nitro group, enhancing electrophilicity .

Target Compound : The meta-nitro group’s resonance effects may result in a HOMO-LUMO gap closer to 3.5–4.0 eV, balancing stability and reactivity for catalytic or sensing applications.

Data Tables

Table 2: Structural and Electronic Properties

Compound Name Substituents HOMO-LUMO Gap (eV) Hyperpolarizability (β, 10⁻³⁰ esu) Crystal Interactions
Target Compound 4-ethoxy, 3-nitro ~3.7 (predicted) ~4.0 (predicted) C–H⋯O, weak π–π
Chalcone1 4-methoxy, 3,4,5-trimethoxy 4.2 Not reported Strong C–H⋯O, π–π
Comp.2 4-dimethylamino, 3-nitro 3.1 6.2 Not applicable

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a synthetic chalcone derivative, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H15N1O4
  • Molecular Weight : 283.29 g/mol
  • CAS Number : 20432-03-5

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound effectively suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves:

  • Inhibition of COX-2 Expression : The compound significantly reduces the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.
  • Reduction of NF-κB Activation : It decreases I-κBα phosphorylation and p65 nuclear translocation, inhibiting NF-κB-dependent transcriptional activity .

Anticancer Activity

Chalcones, including this compound, have been reported to possess anticancer properties through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Inhibition of Cell Proliferation : Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α, IL-6; COX-2 reduction
AnticancerInduction of apoptosis; proliferation inhibition

Table 2: Cytokine Modulation by this compound

CytokineEffectConcentration (µM)Reference
TNF-αDecreased release10
IL-6Decreased release10
IL-1βDecreased mRNA production10

Case Studies

One notable case study investigated the effects of this compound on human breast cancer cells. The study revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-1-(4-Ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A general procedure involves reacting 4-ethoxyacetophenone with 3-nitrobenzaldehyde in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Key factors affecting yield include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like retro-aldol decomposition.
  • Solvent : Ethanol or methanol is preferred for solubility and reaction homogeneity.
  • Catalyst : Alkaline catalysts (e.g., KOH) enhance enolate formation, but excess base can lead to hydrolysis of the nitro group.
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ confirm the E-configuration of the α,β-unsaturated ketone (J = 12–16 Hz for trans coupling) and substituent positions .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • X-ray crystallography : Single-crystal studies (e.g., using SMART/SAINT systems) resolve stereochemistry and intermolecular interactions, such as π-π stacking between aromatic rings .

Q. What are common derivatives of this compound, and how do their biological activities compare?

  • Methodological Answer : Derivatives with halogen (Cl, F) or methoxy substituents on the aryl rings are synthesized to enhance bioactivity. For example:

  • 4-Chloro analogs : Show improved antimicrobial activity due to increased lipophilicity .
  • 4-Methoxy analogs : Exhibit reduced cytotoxicity but higher solubility in aqueous media .
    Comparative studies require standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to evaluate substituent effects .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Using Gaussian 09 or similar software, optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (~4.5 eV), dipole moments, and electrostatic potential surfaces, which correlate with charge-transfer interactions .
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., COX-2 or topoisomerase II) by simulating interactions with active-site residues .
  • MD simulations : GROMACS evaluates stability in biological membranes, focusing on nitro group orientation and hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data among structurally similar chalcone derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation time, cell lines) to compare IC₅₀ values. For example, inconsistent anticancer data may stem from using MCF-7 vs. HeLa cells .
  • Substituent electronic effects : Nitro groups enhance electrophilicity but may reduce bioavailability. Use Hammett constants (σ) to quantify electronic contributions and correlate with activity trends .
  • Solubility : Poor aqueous solubility can lead to false negatives. Use DMSO concentrations <1% or nanoformulations to improve dispersion .

Q. What mechanistic insights explain the compound’s reactivity under varying catalytic conditions?

  • Methodological Answer :

  • Acid catalysis : Protonation of the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack but risking nitro group reduction.
  • Base catalysis : Enolate formation drives aldol condensation but may deprotonate the nitro group, forming unstable intermediates .
  • Phase-transfer catalysis : Tetrabutylammonium bromide in biphasic systems (water/toluene) enhances reaction rates by shuttling hydroxide ions into the organic phase .

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